Ergosterol Peroxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Ergosterol Peroxide from Ganoderma lucidum: Natural Sources, Biological Activities, and Mechanisms of Action - A Technical Guide for Researchers

Introduction to Ergosterol Peroxide and Its Natural Occurrence

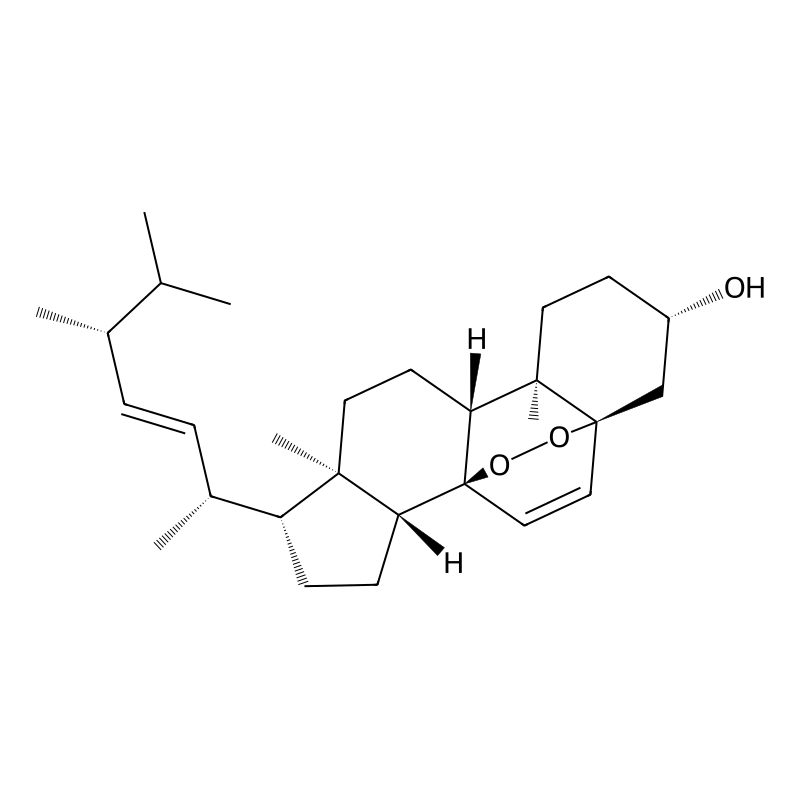

This compound (EPO) is a natural oxygenated sterol compound belonging to the steroid family that is widely distributed in various fungal species. This oxidized ergosterol derivative, systematically named 5α,8α-epidioxy-22E-ergosta-6,22-dien-3β-ol, has attracted significant scientific interest due to its diverse biological activities and potential therapeutic applications. The compound was first isolated from the genus Aspergillus in 1947 and has since been identified in numerous fungal organisms, including the medically important mushroom Ganoderma lucidum (Reishi or Lingzhi), which has been used in traditional Asian medicine for centuries [1] [2] [3].

In Ganoderma lucidum, this compound is synthesized through H₂O₂-dependent enzymatic oxidation of ergosterol, representing one of the more than 100 triterpenes and steroids that have been identified from this medicinal mushroom [1] [3]. While triterpenoids and polysaccharides have traditionally been considered the primary bioactive constituents of G. lucidum, recent research has revealed that this compound contributes significantly to its pharmacological properties [4] [5]. This compound has been isolated from various parts of the fungus, including the fruiting body, spores, and mycelium, with studies indicating that sporoderm-broken spores may contain particularly potent concentrations [6].

Chemical Characterization and Structural Properties

This compound is characterized by its distinctive sterol structure with a peroxide bridge between C-5 and C-8 atoms. The compound has the molecular formula C₂₈H₄₄O₃ and exhibits the following spectroscopic properties:

Nuclear Magnetic Resonance (NMR) Data [2] [3]:

- ¹H-NMR (CDCl₃, 300 MHz): δ 0.81 (3H, s, H-18), 0.82 (3H, d, J = 4.5 Hz, H-26), 0.83 (3H, s, H-27), 0.88 (3H, s, H-19), 0.90 (3H, d, J = 6.6 Hz, H-28), 0.99 (3H, d, J = 6.6 Hz, H-21), 3.96 (1H, m, H-3), 5.13 (1H, dd, J = 8.1, 15 Hz, H-22), 5.21 (1H, dd, J = 7.5 Hz, 15.36 Hz H-23), 6.24 (1H, d, J = 8.4 Hz, H-6), 6.51 (1H, d, J = 8.4 Hz, H-7)

- ¹³C-NMR (75 MHz, CDCl₃): δ 12.84 (C-18), 17.53 (C-28), 18.15 (C-19), 19.61 (C-27), 19.92 (C-26), 20.60 (C-15), 20.85 (C-21), 23.37 (C-11), 28.61 (C-16), 30.08 (C-2), 33.04 (C-25), 34.67 (C-1), 36.89 (C-10), 36.94 (C-4), 39.32 (C-12), 39.7 (C-20), 42.75 (C-24), 44.53 (C-13), 51.06 (C-9), 51.65 (C-14), 56.17 (C-17), 66.43 (C-3), 79.40 (C-8), 82.13 (C-5), 130.72 (C-7), 132.28 (C-23), 135.17 (C-22), 135.39 (C-6)

The compound typically presents as colorless needles and can be identified through various chromatographic and spectroscopic methods, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and mass spectrometry [7] [5]. The presence of the characteristic peroxide bridge contributes to its biological activities and represents an important structural feature for its function.

Table 1: Structural Characteristics of this compound

| Parameter | Description |

|---|---|

| Systematic Name | 5α,8α-epidioxy-22E-ergosta-6,22-dien-3β-ol |

| Molecular Formula | C₂₈H₄₄O₃ |

| Molecular Weight | 428.65 g/mol |

| Melting Point | Not specified in available literature |

| Crystal Structure | Colorless needles |

| Key Functional Groups | 3β-hydroxyl group, 5,8-peroxide bridge, conjugated diene system (6,7 and 22,23) |

| Solubility | Soluble in organic solvents (ethyl acetate, chloroform, methanol); poorly soluble in water |

Anti-Obesity Mechanisms and Adipocyte Differentiation Inhibition

Key Findings and Significance

A 2020 study published in the International Journal of Molecular Sciences provided compelling evidence that this compound from G. lucidum significantly inhibits differentiation and lipid accumulation in 3T3-L1 adipocytes [1] [2] [3]. This research represents the first comprehensive investigation of this compound's effects on adipocyte differentiation, revealing its potential as a prophylactic and therapeutic agent for obesity and related metabolic diseases. The study demonstrated that this compound effectively suppresses triglyceride synthesis and accumulation in a dose-dependent manner without exhibiting cytotoxicity toward 3T3-L1 cells at concentrations up to 100 μM [2] [3].

Molecular Mechanisms of Action

The anti-adipogenic activity of this compound operates through multiple interconnected molecular mechanisms targeting various stages of adipocyte differentiation:

Inhibition of Master Transcriptional Regulators: this compound significantly downregulates the expression of peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), which are the principal transcription factors governing adipocyte differentiation [1] [3]. Additionally, it suppresses sterol regulatory element-binding protein-1c (SREBP-1c), which normally enhances PPARγ activity, thereby further impeding the differentiation program.

Suppression of Lipogenic Factors: The compound inhibits the expression of key enzymes involved in lipid synthesis, including fatty acid synthase (FAS), fatty acid translocase (FAT/CD36), and acetyl-coenzyme A carboxylase (ACC) [1] [3]. These enzymes are critical for de novo fatty acid synthesis and lipid uptake, and their downregulation directly contributes to reduced lipid accumulation in adipocytes.

Modulation of MAPK Signaling Pathways: this compound interferes with the mitotic clonal expansion (MCE) stage of adipocyte differentiation by inhibiting the phosphorylation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-jun N-terminal kinase (JNK), and p38 [1] [3]. This early intervention disrupts the activation of initial differentiation transcription factors such as C/EBPβ and C/EBPδ, preventing the subsequent induction of PPARγ and C/EBPα.

The following diagram illustrates the key molecular targets of this compound in inhibiting adipocyte differentiation:

This multi-targeted mechanism positions this compound as a promising candidate for preventing and treating obesity through inhibition of both adipocyte proliferation and lipid accumulation.

Anti-Cancer Activities and Molecular Targets

Broad-Spectrum Anti-Cancer Efficacy

This compound demonstrates significant anti-proliferative effects against diverse cancer cell types, including aggressive breast cancer models (triple-negative and inflammatory breast cancer), blood malignancies, and other solid tumors [4] [7] [8]. Research indicates that this compound exhibits cytotoxicity against both rapidly proliferating cancer cells and quiescent, slow-cycling cells, including cancer stem-like cells that are often responsible for tumor recurrence and chemoresistance [8].

Molecular Mechanisms in Cancer Cells

The anti-cancer activities of this compound involve multiple coordinated mechanisms:

Induction of Cell Cycle Arrest: this compound induces G1 phase cell cycle arrest in cancer cells, preventing their progression through the cell cycle and limiting uncontrolled proliferation [4] [7].

Promotion of Apoptosis: The compound triggers programmed cell death through caspase 3/7 activation and PARP cleavage, key events in the apoptotic pathway [4] [7]. This effect is particularly pronounced in aggressive cancer cells that have developed resistance to conventional chemotherapeutic agents.

Inhibition of Key Survival Pathways: this compound suppresses the expression of critical survival proteins, including AKT1, AKT2, BCL-XL, Cyclin D1, and c-Myc [4] [7]. These molecules play pivotal roles in cell survival, proliferation, and apoptosis resistance.

Overcoming Chemoresistance: A particularly valuable property of this compound is its ability to reverse multiple drug resistance in cancer cells, including those overexpressing miR-378, which typically confers aggressive characteristics and treatment resistance [6]. This suggests its potential use in combination therapies or for treating recalcitrant cancers.

Anti-angiogenic Effects: this compound inhibits the proliferation of human umbilical vein endothelial cells (HUVECs), indicating anti-angiogenic properties that could compromise tumor vascularization and nutrient supply [5].

The following diagram summarizes the multi-faceted anti-cancer mechanisms of this compound:

Table 2: Anti-Cancer Efficacy of this compound Across Different Cancer Models

| Cancer Type | Experimental Model | Key Findings | Mechanistic Insights | Reference |

|---|---|---|---|---|

| Inflammatory Breast Cancer | IBC cell lines | Significant anti-proliferative effects | G1 cell cycle arrest, caspase 3/7 activation, PARP cleavage, inhibition of AKT1/AKT2, BCL-XL, Cyclin D1, c-Myc | [4] [7] |

| Leukemia/Lymphoma | HL-60 cells | LC₅₀: 3.5 μg/ml (2 days) | Induction of cytotoxicity in proliferating cells | [8] |

| Breast Cancer | MCF-7 cells | LC₅₀: 20 μg/ml (2-2.6 days) | Cytotoxicity against both proliferating and quiescent cells | [8] |

| Drug-Resistant Tumors | miR-378 transfected U87 cells | Overcame chemoresistance | Enhanced sensitivity to chemotherapeutic agents | [6] |

| Various Cancers | Multiple human tumor cell lines | Anti-proliferative and anti-angiogenic effects | Inhibition of tumor cell and HUVEC proliferation | [5] |

Additional Biological Activities

Beyond its anti-obesity and anti-cancer properties, this compound exhibits several other significant biological activities:

Anti-inflammatory Effects: The compound demonstrates notable anti-inflammatory properties, though the exact mechanisms remain to be fully elucidated [1] [3].

Antiviral Activity: this compound shows antiviral effects, particularly against HIV-1, contributing to the broad pharmacological profile of G. lucidum extracts [5].

Enhancement of Linoleic Acid Activity: Interestingly, this compound selectively enhances the inhibitory effect of linoleic acid on DNA polymerase β, but not on DNA polymerase α, suggesting a specific mechanism of action that could be exploited for selective therapeutic interventions [9] [10].

Effects on Quiescent Cells: this compound exhibits cytotoxicity against quiescent, slow-cycling cells by reducing "quiescence depth" through modulation of the Rb-E2F bistable switch, making it particularly effective against cancer stem-like cells that often resist conventional therapies [8].

Experimental Protocols and Methodologies

Extraction and Isolation from Ganoderma lucidum

The following protocol details the extraction and isolation of this compound from G. lucidum fruiting bodies [2] [3] [5]:

Initial Extraction:

- Powder dried fruiting bodies of G. lucidum (5.0 kg)

- Extract with 95% ethanol (100 L × 2, liquid ratio 20:1) using heating-reflux

- Concentrate to obtain a crude extract (yield: approximately 116.2 g from 5 kg)

Fractionation:

- Suspend the ethanol extract in water

- Partition with ethyl acetate

- Subject the ethyl acetate fraction to column chromatography (silica gel)

- Elute with appropriate solvent systems (e.g., cyclohexane-ethyl acetate-methanol with increasing polarity)

Purification:

- Further separate active fractions using ODS silica gel column chromatography

- Employ preparative HPLC with reverse-phase C18 column

- Use methanol-water or acetonitrile-water gradients as mobile phase

- Monitor purification by TLC, HPLC, and spectroscopic methods

Identification:

- Characterize the isolated compound using NMR (¹H and ¹³C), mass spectrometry

- Compare spectroscopic data with literature values

- Confirm structure by X-ray crystallography when possible

Bioactivity Assessment Methods

6.2.1 Anti-Obesity Activity Screening (3T3-L1 Adipocyte Model)

Cell Culture:

Treatment:

- Apply this compound at various concentrations (e.g., 10-100 μM) during differentiation

- Include appropriate vehicle controls (DMSO typically <0.1%)

Assessment of Adipogenesis:

- Measure lipid accumulation by Oil Red O staining and quantification

- Analyze expression of adipogenic markers (PPARγ, C/EBPα, SREBP-1c) by Western blot and RT-qPCR

- Examine lipogenic factors (FAS, FAT/CD36, ACC) at protein and mRNA levels

- Evaluate MAPK phosphorylation by Western blot

Cytotoxicity Testing:

- Perform MTT assay to determine non-cytotoxic concentrations

- Treat 3T3-L1 cells with this compound (10-100 μM) for 48 hours

6.2.2 Anti-Cancer Activity Evaluation

Cell Proliferation Assays:

Cell Cycle Analysis:

Apoptosis Detection:

Migration and Invasion Assays:

Table 3: Quantitative Data on this compound Bioactivities

| Bioactivity | Experimental System | Effective Concentration | Key Parameters Measured | Reference |

|---|---|---|---|---|

| Anti-obesity | 3T3-L1 adipocytes | 10-100 μM (non-cytotoxic) | Lipid accumulation ↓, PPARγ ↓, C/EBPα ↓, SREBP-1c ↓, FAS ↓, FAT ↓, ACC ↓, MAPK phosphorylation ↓ | [1] [2] [3] |

| Anti-cancer (Lymphoma) | HL-60 cells | LC₅₀: 3.5 μg/ml (2 days) | Cell viability ↓, apoptosis ↑ | [8] |

| Anti-cancer (Breast) | MCF-7 cells | LC₅₀: 20 μg/ml (2-2.6 days) | Cell viability ↓, cytotoxicity in proliferating and quiescent cells | [8] |

| Anti-cancer (Breast) | MCF-10A cells | LC₅₀: 20 μg/ml (3-3.7 days) | Selective cytotoxicity (cancer vs. normal cells) | [8] |

| Anti-angiogenic | HUVEC cells | Varies by compound derivative | Inhibition of endothelial cell proliferation | [5] |

| Enzyme Inhibition | DNA polymerase β | 0.25 mM (with linoleic acid) | Selective enhancement of linoleic acid inhibition | [9] [10] |

Structure-Activity Relationships and Derivative Synthesis

Research on this compound has expanded to include the investigation of structure-activity relationships and the development of derivatives with improved pharmacological properties:

Natural Analogues: Multiple ergosterol derivatives have been isolated from G. lucidum, with varying biological activities depending on their structural modifications [5]. These include compounds with different oxidation patterns, side chain variations, and functional group substitutions.

Synthetic Derivatives: To overcome limitations such as poor solubility, researchers have synthesized this compound derivatives with enhanced properties. The This compound sulfonamide derivative has demonstrated superior potency against inflammatory breast cancer cells with an ample therapeutic index (TI > 10) compared to normal cells [4] [7].

Critical Functional Groups: The peroxide bridge between C-5 and C-8 appears crucial for biological activity, while modifications at the C-3 position (hydroxyl group) and in the side chain can modulate potency, selectivity, and physicochemical properties [5].

Conclusion and Research Implications

This compound from Ganoderma lucidum represents a promising multi-targeted therapeutic agent with demonstrated efficacy against obesity, cancer, and other pathological conditions. Its ability to modulate key signaling pathways, induce apoptosis in cancer cells, inhibit adipocyte differentiation, and overcome drug resistance highlights its potential for further development as a nutraceutical or pharmaceutical agent.

Future research should focus on:

- Preclinical development of optimized this compound derivatives with improved pharmacokinetic properties

- Detailed mechanistic studies to elucidate molecular targets and signaling pathways

- In vivo validation of efficacy and safety in appropriate disease models

- Exploration of synergistic effects with existing therapeutic agents

- Clinical evaluation of promising derivatives for specific indications

References

- 1. from the Medicinal Mushroom Ergosterol ... Peroxide Ganoderma [pubmed.ncbi.nlm.nih.gov]

- 2. This compound from the Medicinal Mushroom ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound from the Medicinal Mushroom ... [mdpi.com]

- 4. Identification of Biologically Active Ganoderma lucidum ... [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-tumor and Anti-angiogenic Ergosterols from ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound Isolated from Ganoderma lucidum ... [journals.plos.org]

- 7. Identification of Biologically Active Ganoderma lucidum ... [frontiersin.org]

- 8. Elimination of quiescent slow-cycling cells via reducing... | Oncotarget [oncotarget.com]

- 9. An Ergosterol , a Peroxide Product That Selectively Enhances... Natural [jstage.jst.go.jp]

- 10. An ergosterol , a peroxide product that... | Semantic Scholar natural [semanticscholar.org]

ergosterol peroxide NMR spectral data

NMR Spectral Data Assignment

The table below summarizes the key reassignments and confirmed NMR data for Ergosterol Peroxide, compiled from recent and historical correction studies.

| Data Type | Details and Corrections | Experimental Methods |

|---|---|---|

| Common Errors | Reassignment of 1D & 2D NMR data to correct "commonly published errors" in the literature [1]. | Systematic reassignment using 1D & 2D NMR [1]. |

| Proton (¹H-NMR) | Six methyl groups: two singlets (δ 0.83, 0.89) and four doublets (δ 0.82, 0.83, 0.91, 1.00). Olefinic protons at δ 6.25 and δ 6.52 (d, J = 8 Hz, H-6, H-7). Oxymethine signal at δ 3.98 (H-3) [2]. | 1H-NMR, 1H-1H COSY, HMQC, HMBC [2] [3] [4]. |

| Carbon (¹³C-NMR) | Key carbon signals: two oxygenated quaternary carbons (δ 79.4, C-5; δ 82.2, C-8). Disubstituted olefins (δ 130.8, C-7; δ 132.3, C-23; δ 135.2, C-6; δ 135.4, C-22) [2]. | 13C-NMR, DEPT (45°, 90°, 135°), HMBC [2] [3]. |

| 2D-NMR | Structures confirmed and assigned via HMBC and COSY correlations. These experiments confirmed the peroxy function at C-5/C-8 and the positions of double bonds [2]. | HMBC, 1H-1H COSY, HMQC [2] [3]. |

Experimental Protocol for Isolation and Identification

For researchers aiming to isolate and characterize this compound, the following workflow details a validated method.

Isolation and identification workflow for this compound [2].

Detailed Methodology

The workflow can be executed with the following specific protocols:

- Sample Extraction: Use fresh fruit bodies of the fungal source. The initial extraction can be performed using organic solvents such as n-hexane or ethanol [2].

- Saponification (Optional): The crude extract can be subjected to saponification using KOH or NaOH in aqueous or water-ethanolic media. This step hydrolyzes triglycerides to isolate the unsaponifiable matter containing sterols [2].

- Fractionation and Analysis: A specific TLC method using Silica Gel G as the stationary phase and toluene/ethyl acetate (3:1, v/v) as the mobile phase effectively separates ergosterol and this compound [2].

- Structural Elucidation: Confirm the identity of the isolated compound using a combination of techniques [2]:

- Mass Spectrometry (EI-MS): Key ions observed at m/z 428 [M]⁺, 396 [M − O₂]⁺, and others.

- Melting Point: Characteristic range of 179–182 °C.

- NMR Spectroscopy: As detailed in the table above.

Documented Biological Activities and Mechanisms

This compound has demonstrated several promising biological activities, with some studies elucidating the initial mechanisms of action.

Documented bioactivities and antiproliferative mechanism of this compound. [2] [3]

The quantitative biological activity data is summarized in the table below.

| Bioactivity | Experimental Model / Assay | Key Findings / Potency |

|---|---|---|

| Antiproliferative Activity | Human colon cancer cells (LS180) and normal colon cells (CCD 841 CoTr) [2]. | Inhibited proliferation by altering mitochondrial activity and decreasing DNA synthesis; showed selectivity by not being toxic to normal colon cells in the same concentration range [2]. |

| Anticomplementary Activity | Classical pathway of the complement system [3] [5] [4]. | Showed very strong activity with an IC₅₀ of 5.0 μM. For comparison, ergosterol showed even greater potency in the same assay, with an IC₅₀ of 1.0 μM [3] [4]. |

| Other Documented Activities | Various in vitro studies [2]. | Potent antioxidant, anti-inflammatory, and inhibitory effects on other cancer cell lines [2]. |

Key Information for Researchers

- Source Material: this compound is widely distributed in fungi. It has been successfully isolated from species like Hygrophoropsis aurantiaca (False Chanterelle) and Naematoloma fasciculare [2] [3].

- Critical Data Verification: Given the noted reassignments in NMR data, it is crucial to consult the most recent and authoritative sources (like the 2024 reassignment paper) when referencing NMR values for this compound [1].

References

- 1. Reassignment of Nmr Data for Ergosterol and ... [papers.ssrn.com]

- 2. A New Method for the Isolation of Ergosterol and ... [mdpi.com]

- 3. Anticomplementary activity of this compound ... [link.springer.com]

- 4. Anticomplementary activity of this compound from ... [khu.elsevierpure.com]

- 5. Anticomplementary activity of this compound ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Ergosterol Peroxide Biosynthesis Pathway and Research Applications

Introduction to Ergosterol Peroxide and Research Significance

This compound (5α,8α-epidioxy-22E-ergosta-6,22-dien-3β-ol) is an oxysterol derivative of ergosterol that demonstrates significant bioactive properties including antitumor, immunomodulatory, anti-inflammatory, and antioxidant activities. This compound represents a therapeutic lead compound with particular relevance in anticancer drug development, as it has been shown to suppress tumor cell growth through multiple mechanisms including anti-angiogenesis, cytotoxicity, and induction of cell cycle arrest [1] [2]. This compound is classified as a sterol endoperoxide characterized by its unique 5α,8α-peroxy moiety (peroxide bridge), which is considered essential for its biological activity [1]. Unlike its precursor ergosterol, which shows minimal bioactivity against most cancer cells, this compound exhibits potent cytotoxic effects against various human cancer cell lines, including hepatic carcinoma (HepG2, SK-Hep1) and breast cancer (MCF-7) cells [1] [2].

The industrial production of this compound faces significant challenges due to its extremely low yield in natural fungal sources and the complexity of its chemical synthesis. Recent research has focused on optimizing production through fermentation parameters, genetic engineering, and chemical synthesis approaches to overcome these limitations [3]. This whitepaper provides a comprehensive technical overview of the this compound biosynthesis pathway, regulatory mechanisms, experimental optimization strategies, and therapeutic applications tailored for researchers, scientists, and drug development professionals working in natural product chemistry and pharmaceutical development.

Ergosterol Biosynthesis Pathway in Fungi

The biosynthesis of this compound begins with the formation of its precursor, ergosterol, through a highly conserved metabolic pathway in fungi. This complex process involves more than 20 enzymatic steps and can be divided into three major modules that transform simple acetyl-CoA molecules into the final ergosterol product [4] [5].

Table 1: Key Enzymes in the Ergosterol Biosynthesis Pathway in Saccharomyces cerevisiae

| Gene | EC Number | Enzyme Function | Cellular Localization |

|---|---|---|---|

| ERG10 | EC:2.3.1.9 | Acetoacetyl-CoA thiolase | Vacuole |

| HMG1/2 | EC:1.1.1.34 | HMG-CoA reductase (rate-limiting) | Mitochondria |

| ERG11 | EC:1.14.13.70 | Lanosterol 14α-demethylase | ER membrane |

| ERG6 | EC:2.1.1.41 | Sterol C-24 methyltransferase | ER membrane |

| ERG3 | EC:1.3.3.- | C-5 sterol desaturase | ER membrane |

| ERG5 | EC:1.14.-.- | C-22 sterol desaturase | ER membrane |

| ERG4 | EC:1.3.1.71 | C-24(28) sterol reductase | ER membrane |

The mevalonate pathway (first module) begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, catalyzed by acetoacetyl-CoA thiolase (ERG10). A third acetyl-CoA is then added by HMG-CoA synthase (ERG13) to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to mevalonate by HMG-CoA reductase (HMG1 and HMG2) - the major rate-limiting step in the entire pathway [4] [5]. This module is conserved across all eukaryotes and requires significant energy investment, with the biosynthesis of one ergosterol molecule consuming at least 24 molecules of ATP and 16 molecules of NADPH [4].

The second module involves the formation of farnesyl pyrophosphate from mevalonate through six consecutive reactions catalyzed by ERG12, ERG8, ERG19, IDI1, and ERG20 enzymes, primarily occurring in the vacuole [4]. Farnesyl pyrophosphate serves as a critical branching point, functioning as a precursor not only for ergosterol but also for ubiquinone, dolichol, heme, and prenylated proteins [5].

The third module (ergosterol biosynthesis proper) begins with the condensation of two farnesyl-PP molecules by squalene synthase (ERG9) to form squalene. Squalene is then converted to lanosterol through the sequential actions of squalene epoxidase (ERG1) and lanosterol synthase (ERG7). Lanosterol undergoes a series of demethylation, reduction, and desaturation reactions catalyzed by ERG11, ERG24, ERG25, ERG26, ERG27, ERG6, ERG2, ERG3, ERG5, and ERG4 to ultimately form ergosterol [4] [5]. Multiple steps in this late pathway require molecular oxygen as a substrate (ERG1, ERG11, ERG25, ERG3, ERG5) and iron as a cofactor, making ergosterol biosynthesis dependent on oxygen availability and iron homeostasis [5].

Figure 1: The complete biosynthesis pathway of this compound from acetyl-CoA, showing key enzymatic steps and the final photooxidation reaction that forms the characteristic peroxide bridge

Conversion of Ergosterol to this compound

The transformation of ergosterol into this compound occurs through a photooxidation reaction that introduces the characteristic peroxide bridge between carbons 5 and 8 of the sterol B-ring. This conversion can be achieved through both chemical synthesis and enzymatic processes in fungal systems, though the enzymatic pathway remains less characterized [1] [2].

The chemical synthesis of this compound is typically accomplished by treating natural ergosterol with oxygen in the presence of visible light and a photosensitive catalyst such as eosin Y [1] [2]. This process generates a singlet oxygen species that reacts with the conjugated diene system between C-5 and C-7 in ergosterol, forming an endoperoxide bridge between C-5 and C-8. This method provides an efficient alternative to extraction from natural fungal sources, where this compound is typically present in limited quantities insufficient for comprehensive biological studies [1].

The peroxide bridge represents the crucial pharmacophore responsible for this compound's biological activity. Natural ergosterol, which lacks this functional group, demonstrates no significant activity against most cancer cells, highlighting the importance of the endoperoxide moiety [1] [2]. The proposed mechanism of action involves hemolytic cleavage of the peroxide bridge in the reducing environment of cancer cells, which generates reactive oxygen species (ROS) that induce oxidative stress and mitochondrial dysfunction, ultimately leading to cancer cell death [1].

Optimization Strategies for Enhanced Production

Nutritional Optimization

Significant efforts have been directed toward optimizing culture conditions and media composition to enhance this compound production in fungal fermentation systems. A recent study using Paecilomyces cicadae demonstrated that carbon source selection profoundly influences EP yield, with glycerol proving superior to monosaccharides (glucose, fructose) or disaccharides (maltose, sucrose) [3]. The maximum EP yield reached 219 μg/L with glycerol as the carbon source, attributed to its ability to increase saturated fatty acids in the cell membrane, reducing membrane fluidity and permeability, thereby blocking the secretion of ergosterol (the EP precursor) and promoting its conversion to EP [3].

Table 2: Optimization of Nutritional Constituents for this compound Production in Paecilomyces cicadae

| Factor | Optimal Condition | Yield (μg/L) | Impact on Production |

|---|---|---|---|

| Carbon Source | Glycerol | 219.0 | 5-fold increase vs. glucose |

| Nitrogen Source | Yeast powder | 68.5 | Rich in biotin, reduces membrane permeability |

| Inorganic Salts | ZnSO₄ | 62.2 | Enhances enzyme cofactors |

| Overall Optimized | Multi-factor optimization | 256.0 | 5-fold increase vs. non-optimized |

Regarding nitrogen sources, organic sources such as yeast powder and peptone significantly outperformed inorganic nitrogen sources for EP production. Yeast powder yielded the highest EP production (68.49 μg/L), likely due to its higher biotin content, which increases cell membrane density and reduces permeability, thereby preventing secretion of the EP precursor ergosterol and promoting its conversion to EP [3]. However, excessive biotin can impede the transport of substrates and metabolites, necessitating careful optimization of concentration.

Among inorganic salts, ZnSO₄ demonstrated the most significant positive effect on EP yield (62.23 μg/L), followed by MgSO₄ (38.85 μg/L) and KH₂PO₄ (32.21 μg/L) [3]. Through systematic optimization of these nutritional factors using uniform design and mathematical modeling, researchers achieved a 5-fold increase in EP yield (256 μg/L) compared to non-optimized conditions [3].

Metabolic and Genetic Engineering Approaches

Metabolic engineering strategies offer promising avenues for enhancing this compound production through manipulation of the biosynthetic pathway. The transcriptional regulation of ERG genes represents a primary target for metabolic engineering, with sterol regulatory element-binding proteins (SREBPs) serving as key transcription factors that bind to sterol regulatory element DNA sequences [6]. In Saccharomyces cerevisiae, the sterol regulatory element (SRE)-binding proteins Upc2 and Ecm22, along with the heme-binding protein Hap1 and repressor factors Rox1 and Mot3, coordinate ERG gene expression in response to sterol levels and environmental conditions [5].

Multi-omics studies of Flammulina velutipes have revealed that gene expression patterns in the ergosterol biosynthesis pathway shift significantly during fruiting body development. Research showed that 13 genes (6 upregulated and 7 downregulated) were differentially expressed during the development from mycelia to young fruiting bodies, while only 1 gene was differentially expressed during the transition from young to mature fruiting bodies [6]. Conjoint analysis of transcriptomic and metabolomic data indicated that metabolites in the post-squalene pathway are most likely to be regulated, providing targets for future genetic engineering approaches [6].

Additional strategies include the manipulation of regulatory genes such as UPC2, which when mutated (G888A) can enhance sterol uptake and biosynthesis [7]. Similarly, modifications to ERG20 (K197G) and HMG2 (K6R) have been successfully employed to increase the production of terpenes and sterols [7]. The overexpression of various ERG genes has been shown to produce variable effects on stress tolerance and antifungal drug resistance, reflecting the complex regulation and pleiotropic nature of ergosterol biosynthesis [5].

Analytical Methods and Experimental Protocols

Extraction and Quantification Methods

The extraction and analysis of this compound requires specialized protocols to ensure accurate quantification and characterization. The extraction process typically begins with solvent-based isolation from fungal mycelia or fruiting bodies, followed by purification using chromatographic techniques. For analytical quantification, High-Performance Liquid Chromatography (HPLC) with UV detection is commonly employed, with this compound typically detected at wavelengths between 230-280 nm [7]. For enhanced specificity, reversed-phase liquid chromatography with positive-ion atmospheric pressure chemical ionization tandem mass spectrometry (LC/APCI/MS/MS) provides superior quantification and confirmation of this compound identity [7].

The quantitative analysis of ergosterol content in fungi reveals significant variation across species and growth conditions, typically ranging from 0.75 to 12.9 μg/g in soils and from 5 to 31 mg/g of fungal dry weight depending on species and growth conditions [7]. In Flammulina velutipes, the ergosterol content has been measured at approximately 35.5 mg/100 g wet weight or 68.0 mg/100 g dry weight [6]. The ratio of ergosterol to microbial biomass carbon serves as a valuable index of fungal biomass relative to total soil microbial biomass, allowing researchers to track shifts in microbial community structure in response to environmental changes [7].

Cellular Localization Studies

Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action. Advanced chemical probes have been developed to track this compound distribution in living cells. One approach involves designing fluorescent conjugates of this compound with coumarin derivatives, creating probes such as 8d that exhibit ideal photophysical properties for live-cell imaging with excitation at 469.5 nm and emission at 404 nm (Stokes shift of 65.5 nm) [1] [2].

The experimental protocol for cellular localization typically involves incubating cancer cells (e.g., HepG2 or MCF-7) with the fluorescent probe (5-10 μM) for 2 hours, followed by co-staining with organelle-specific dyes such as Rhodamine 123 for mitochondria [1] [2]. Cells are then visualized using confocal laser scanning microscopy (e.g., Carl Zeiss 710M), with images captured at appropriate excitation/emission wavelengths (430-500 nm for blue fluorescence of coumarin probes; 488 nm excitation/515-530 nm emission for Rh123) [1] [2]. These studies have demonstrated that this compound-coumarin conjugates primarily localize and enrich in mitochondria, leading to significantly enhanced cytotoxicity compared to this compound alone [1] [2]. Alternative research using different this compound analogs has shown distribution across the cytosol with significant accumulation in the endoplasmic reticulum, suggesting multiple potential cellular targets [8].

Therapeutic Applications and Biological Activities

Anticancer Mechanisms and Efficacy

This compound demonstrates promising anticancer activity through multiple mechanisms of action. Biological evaluation has shown that this compound conjugates exhibit potent cytotoxicity against various human cancer cell lines, with IC₅₀ values in the sub-micromolar to micromolar range [1] [2]. Specific conjugate 8d demonstrated particularly strong activity against human liver cancer cells (HepG2, SK-Hep1), with IC₅₀ values of 6.60 μM for HepG2, representing significantly enhanced cytotoxicity compared to this compound alone [1] [2].

Table 3: Cytotoxicity of this compound Conjugates Against Human Cancer Cell Lines (IC₅₀, μM)

| Compound | HepG2 | SK-Hep1 | MCF-7 | Notes |

|---|---|---|---|---|

| 8a | 12.34 ± 0.49 | 10 | - | Shorter linker |

| 8b | <10 | - | - | Intermediate linker |

| 8c | <10 | ~6.60 | - | Longer linker (γ-aminobutyric acid) |

| 8d | 6.60 | - | - | Piperazine linker |

| This compound | >50 | >50 | >50 | Minimal activity alone |

| Cisplatin (control) | Varies | Varies | Varies | Positive control |

The molecular mechanisms underlying these anticancer effects are multifaceted. Treatment with this compound conjugates has been shown to suppress tumor cell colony formation, invasion, and migration; induce G2/M phase arrest in HepG2 cells; and significantly increase intracellular ROS levels [1] [2]. Previous research has also demonstrated that this compound can inhibit forkhead-box O3 transcription factor (Foxo3a) functions by inhibiting phosphorylated protein kinase (pAKT) to induce tumor cell death [1] [2]. The mitochondrial targeting capability of these conjugates enhances their cytotoxicity by promoting ROS-induced mitochondrial dysfunction, an effective strategy in cancer therapy [1] [2].

Structure-Activity Relationships

The structure-activity relationship (SAR) of this compound derivatives provides valuable insights for medicinal chemistry optimization. Research has demonstrated that the peroxide bridge is essential for biological activity, as natural ergosterol lacking this moiety shows no significant activity against most cancer cells [1] [2]. The importance of this functional group is further supported by the proposed mechanism involving hemolytic cleavage of the peroxide bridge in reducing environments, generating cytotoxic reactive oxygen species [1].

The nature of the linker group between this compound and targeting moieties significantly influences biological activity. Studies of coumarin-ergosterol peroxide conjugates revealed that compounds with longer linkers (such as 8c with γ-aminobutyric acid) demonstrated approximately twofold improved potency against tested cancer cells compared to those with shorter linkers (8a) [1] [2]. Additionally, conjugate 8d featuring a piperazine linker exhibited particularly strong cytotoxicity against human liver cancer cells [1] [2]. These findings indicate that the spatial separation between the this compound moiety and targeting components significantly enhances anticancer activity, likely by improving orientation and interaction with cellular targets.

Regulatory Mechanisms and Future Perspectives

The biosynthesis of this compound is tightly regulated through multiple overlapping mechanisms that respond to both intracellular sterol levels and environmental conditions. In Saccharomyces cerevisiae, this regulation is primarily mediated by transcriptional control of ERG genes through the sterol regulatory element (SRE)-binding proteins Upc2 and Ecm22, which activate transcription in response to sterol depletion [5]. Additional regulation is provided by the heme-binding protein Hap1 and repressor factors Rox1 and Mot3, which coordinate ERG gene expression with oxygen availability and heme levels [5].

Environmental factors significantly influence this compound biosynthesis, with oxygen availability particularly critical as it serves as an essential substrate for multiple enzymes in the pathway (ERG1, ERG11, ERG25, ERG3, ERG5) [5]. Similarly, iron homeostasis affects ergosterol biosynthesis as heme (whose synthesis requires iron) associates with ERG11 and ERG5 as a cofactor, and with ERG25 and ERG3 as a cytochrome b5 cofactor [5]. These dependencies explain the observed reduction in ergosterol production under hypoxic conditions or iron deficiency.

Recent research has revealed that the complexity of sterol biosynthesis pathways may have evolved to balance lipid interactions required for proper membrane domain formation and organization [9]. This represents a revision to the long-standing Bloch hypothesis regarding sterol metabolism evolution and suggests that the lengthy transformation from lanosterol to ergosterol (and subsequently this compound) allows fungi to fine-tune membrane properties for optimal function under varying environmental conditions [9].

Future perspectives for this compound research include enhanced metabolic engineering strategies based on improved understanding of transcriptional regulation, development of advanced analogs with optimized pharmacological properties based on structure-activity relationship studies, and exploration of combination therapies that leverage the multiple mechanisms of action of this compound against cancer cells. Additionally, optimization of fermentation processes using structured kinetic models (Monod model, Andrews model, Contois model, and Aibe model) shows promise for scaling up production to support further pharmaceutical development [3].

Conclusion

References

- 1. Synthesis of this compound Conjugates as ... [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of this compound Conjugates as ... [mdpi.com]

- 3. Optimization of the nutritional constituents for ergosterol ... [nature.com]

- 4. Recent Advances in Ergosterol Biosynthesis and ... [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Ergosterol Biosynthesis in Saccharomyces ... [mdpi.com]

- 6. Combining transcriptomics and metabolomics to reveal the underlying... [bmcgenomics.biomedcentral.com]

- 7. Ergosterol - an overview [sciencedirect.com]

- 8. Development of this compound probes for cellular ... [pubs.rsc.org]

- 9. Long sterol synthesis pathways help cells balance lipids and form... [phys.org]

Structural, Functional, and Pharmacological Comparison

The table below summarizes the core differences between Ergosterol and Ergosterol Peroxide for a quick overview.

| Feature | Ergosterol | This compound |

|---|---|---|

| Chemical Structure | Primary fungal sterol with a typical sterol nucleus and side chain [1]. | Ergosterol derivative with a unique 5α,8α-endoperoxide bridge [2]. |

| Primary Biological Role | Essential, bulk component of the fungal cell membrane; regulates membrane fluidity, permeability, and activity of membrane-bound enzymes [1]. | Specialized bioactive metabolite; not a major structural membrane component [3]. |

| Reported Bioactivities | - "Fungal hormone" for growth [1]

- Moderate anti-inflammatory (e.g., inhibits TPA-induced inflammation) [3]. | Potent anti-cancer, anti-inflammatory, and immunosuppressive properties [3] [4]. | | Key Molecular Targets/Pathways | - Membrane constituent

- Precursor to Vitamin D2 [3]. | - Inhibits NF-κB & C/EBPβ transcription [3]

- Downregulates β-catenin signaling [4]

- Inhibits STAT3 phosphorylation [4]

- Induces ROS generation [2]. | | Cytotoxicity (IC₅₀) | Generally shows no significant activity against most cancer cells [2]. | Active against various cancer cell lines; e.g., IC₅₀ values in the sub-micromolar to low-micromolar range (e.g., ~6.60 μM for HepG2 cells) [2]. | | Natural Abundance | The most abundant sterol in fungi [5]. | Found in much lower quantities in medicinal mushrooms and fungi [6] [5]. |

Detailed Mechanisms of Action

This compound's Signaling Pathways in Cancer

This compound exerts anti-cancer effects through multiple signaling pathways. The following diagram illustrates the key mechanisms identified in ovarian cancer (HGSOC & LGSOC) cells [4].

This compound inhibits cancer proliferation and angiogenesis via β-catenin and STAT3 pathways [4].

Anti-inflammatory Mechanism in Macrophages

The anti-inflammatory effect of both sterols involves inhibition of key signaling pathways, as demonstrated in LPS-stimulated RAW264.7 macrophage-like cells [3].

Ergosterol and this compound inhibit inflammation by blocking MAPK, NF-κB, and C/EBPβ pathways [3].

Detailed Experimental Protocols

For researchers looking to validate or build upon these findings, here are the detailed methodologies from key studies.

Protocol: Anti-inflammatory Activity in Macrophages

This method is used to assess the suppression of LPS-induced inflammation, as performed in [3].

- Cell Line: RAW264.7 mouse macrophage-like cells.

- Culture Conditions: RPMI-1640 medium with 10% FBS, 37°C, 5% CO₂.

- Treatment:

- Seed cells at 5 × 10⁴ cells/mL in 96-well plates and incubate for 24h.

- Pre-treat with test compounds (e.g., this compound or Ergosterol at 0, 15, 30, 60 µM) for a set period.

- Stimulate with E. coli LPS (1 ng/mL) for 6 hours.

- Analysis:

- Cytokine Secretion: Measure TNF-α levels in culture medium by ELISA.

- Transcriptional Activity: Prepare nuclear extracts. Measure DNA-binding activity of NF-κB and C/EBPβ using specific kits.

- Signaling Pathways: Analyze phosphorylation status of p38, JNK, and ERK MAPKs via Western blot.

Protocol: Anti-proliferative & Cytotoxic Activity in Cancer Cells

This method is used to determine IC₅₀ values and growth inhibition, as performed in [2] [4].

- Cell Lines: Human cancer cells (e.g., HepG2, SK-Hep1, MCF-7, OVCAR-3, CAOV3).

- Culture Conditions: Use appropriate medium (e.g., McCoy 5A for HT29, RPMI-1640 for OVCAR-3) with 10% FBS, 37°C, 5% CO₂.

- Treatment:

- Seed cells in 96-well plates (e.g., 5,000 cells/well for Presto Blue, 10,000 cells/well for MTT) and allow to adhere for 24h.

- Treat with a concentration gradient of this compound (e.g., 0, 12, 25, 50, 100 µM) for 48-72 hours. Include cisplatin as a positive control.

- Viability Assay:

- Add Presto Blue or MTT reagent and incubate for 1-4 hours.

- Measure fluorescence (Ex/Em: 535/595 nm for Presto Blue) or absorbance (570 nm for MTT).

- Calculate IC₅₀ values using non-linear regression.

Protocol: Synthesis of this compound Conjugates

This synthetic protocol enhances this compound's mitochondrial targeting and cytotoxicity [2].

- Step 1: Synthesis of this compound (1)

- Reactant: Ergosterol (natural precursor).

- Reaction Conditions: Treat with oxygen in the presence of a photosensitizer (e.g., eosin Y) and visible light.

- Step 2: Synthesis of Coumarin-Fluorophore Linkers

- Generate 7-(N,N-diethylamino)coumarin-3-carboxylic acid.

- Couple with different amino acid esters (e.g., glycine, β-alanine, γ-aminobutyric acid) via amide bond formation using standard coupling reagents.

- Hydrolyze the ester protecting group to yield carboxylic acid analogs.

- Step 3: Conjugation

- Method A (for 8a-c): Couple this compound directly to the carboxylic acid group of the linker using DCC.

- Method B (for 8d):

- Activate this compound with 4-nitrophenyl chloroformate in pyridine/DCM to form an intermediate carbonate.

- React this intermediate with a piperazine-containing coumarin analog to form the final conjugate.

Future Research and Development Directions

- Overcoming Bioavailability: The natural abundance of this compound in mushrooms is low [6] [5]. Future work should focus on efficient chemical synthesis [2] and novel drug delivery systems to improve its therapeutic potential.

- Probing the Peroxide Bridge: The 5α,8α-endoperoxide bridge is critical for bioactivity [2]. Research is needed to fully understand its reduction in the cellular environment and the subsequent generation of ROS, which contributes to cytotoxicity.

- Exploring Synergistic Effects: Investigating this compound in combination with standard chemotherapeutic agents could reveal synergistic effects, potentially lowering required doses and reducing side effects.

References

- 1. Recent Advances in Ergosterol Biosynthesis and ... [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of this compound Conjugates as ... [mdpi.com]

- 3. This compound from an edible mushroom suppresses ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits ovarian cancer cell growth ... [pmc.ncbi.nlm.nih.gov]

- 5. (PDF) HPLC Analysis of Ergosterol in Mushrooms [academia.edu]

- 6. Quantification of ergosterol and ergosterol in several... peroxide [jstage.jst.go.jp]

Comprehensive Technical Guide: Extraction Methods and Biological Applications of Ergosterol Peroxide from Mushrooms

Introduction to Ergosterol Peroxide

Chemical Background and Natural Occurrence

This compound (5α,8α-epidioxy-22E-ergosta-6,22-dien-3β-ol) is an oxidized sterol derivative belonging to the class of sterol 5α,8α-endoperoxides characterized by a unique peroxide bridge between carbons 5 and 8. This compound is systematically identified as a metabolic product of ergosterol oxidation and is found distributed across numerous fungal species, including edible and medicinal mushrooms. The compound's structure consists of the characteristic steroid ring system with additional modifications: a 3β-hydroxyl group, conjugated diene system between C6-C7, and trans double bond at C22-C23 in the side chain, with the distinctive 5α,8α-peroxide bridge being essential for its biological activities [1] [2].

The biosynthetic origin of this compound in mushrooms occurs through both enzymatic and photochemical pathways. In the enzymatic route, ergosterol undergoes oxidation catalyzed by enzymes in the presence of hydrogen peroxide, while the photochemical pathway involves photosensitized oxidation of ergosterol when exposed to light in the presence of oxygen [2]. This dual origin has important implications for extraction protocols, as highlighted in a seminal Nature paper which demonstrated that this compound may form as an extraction artifact when fungal extracts are exposed to daylight for extended periods [3]. The study revealed that while this compound was detected in extracts of Piptoporus betulinus and Daedalea quercina that had been exposed to daylight for several days, it was absent in fresh extracts, underscoring the importance of controlled light conditions during extraction to distinguish between natural metabolite and artifact [3].

Biological Significance and Research Relevance

The research interest in this compound has substantially increased due to its diverse bioactivities and potential therapeutic applications. This oxidized sterol exhibits a remarkable range of biological effects, including antitumor properties demonstrated through cytotoxicity against various cancer cell lines, anti-inflammatory activity via suppression of pro-inflammatory cytokines and transcription factors, immunomodulatory effects, and recently discovered anti-obesity potential through inhibition of adipocyte differentiation [4] [5] [2]. The peroxide bridge (5α,8α-endoperoxide moiety) has been identified as the crucial pharmacophore responsible for its biological activities, with studies showing that natural ergosterol lacking this functional group demonstrates significantly reduced bioactivity [1].

The therapeutic potential of this compound is particularly promising in oncology research, where it has demonstrated cytotoxic effects against multiple human cancer cell lines, including hepatic carcinoma (HepG2), breast cancer (MCF-7), and colorectal adenocarcinoma (HT29) cells [1] [4]. Recent investigations have also revealed its anti-obesity effects through inhibition of adipocyte differentiation in 3T3-L1 cells, suggesting potential applications in managing metabolic diseases [5]. Furthermore, this compound has shown anti-inflammatory properties by suppressing LPS-induced inflammatory responses in RAW264.7 macrophages through inhibition of NF-κB and C/EBPβ transcriptional activities and phosphorylation of MAPKs [4]. These diverse biological activities make this compound a compelling target for pharmaceutical development and functional food applications.

Extraction Methodologies

Solvent Extraction Systems

The selection of appropriate extraction solvents is critical for efficient recovery of this compound from mushroom material. Based on comparative studies, chloroform-based extraction has demonstrated superior performance in extracting ergosterol and its peroxide derivative from fungal biomass. A comprehensive 2023 study systematically compared four different extraction protocols and found that chloroform-based extraction consistently yielded higher concentrations of ergosterol (and by extension this compound) from both root and growth substrate samples [6]. Specifically, the chloroform method extracted between 80-92% more ergosterol compared to methanol hydroxide extractions without cyclohexane [6]. This method also offers practical advantages, including reduced processing time and decreased user exposure to hazardous chemicals compared to other extraction procedures [6].

The mechanism of extraction efficiency varies by solvent system. Chloroform-methanol mixtures (2:1 v/v) effectively penetrate cellular membranes and solubilize sterol compounds due to their balanced polarity, facilitating efficient extraction of both ergosterol and this compound [6]. In contrast, alkaline methanol extraction (10% KOH in methanol) may cause degradation of the peroxide bridge under strongly basic conditions, potentially reducing this compound yields [6]. Cyclohexane-based extraction, while effective, presents greater safety concerns due to the hazardous nature of cyclohexane and requires additional safety measures, making it less desirable despite reasonable extraction efficiency [6].

Table 1: Comparison of Extraction Solvent Systems for this compound

| Solvent System | Extraction Efficiency | Processing Time | Safety Considerations | Best Applications |

|---|---|---|---|---|

| Chloroform-Methanol (2:1) | High (80-92% better than MeOH) | Short (18h incubation + 50min processing) | Moderate hazard | High-yield extraction for research |

| Cyclohexane with KOH-MeOH | Moderate to High | Long (2h heating + extended processing) | High hazard, requires special precautions | Established reference method |

| Methanol Hydroxide (10% KOH) | Low (80-92% reduction vs chloroform) | Moderate (45min processing) | Corrosive hazard | Selective extraction where degradation is acceptable |

| Methanol alone | Low to Moderate | Short (60min processing) | Low to moderate hazard | Rapid screening where yield is secondary |

Advanced Extraction Techniques

Beyond conventional solvent extraction, several advanced techniques have been developed to improve efficiency and yield of this compound extraction. Ultrasonic-assisted extraction (UAE) has emerged as a highly effective method, utilizing ultrasonic energy to disrupt cell walls and enhance solvent penetration into mushroom tissue. In a comprehensive analysis of 21 edible and 9 medicinal mushroom species, UAE with ethanol as solvent demonstrated excellent extraction efficiency, with yields ranging from 3.29% for Leccinum scabrum to 54% for Armillaria mellea [2]. The efficiency of UAE stems from acoustic cavitation, which generates microscopic bubbles that implode near cell walls, creating shock waves that disrupt structural integrity and facilitate release of intracellular compounds including this compound [2].

For large-scale purification, high-speed countercurrent chromatography (HSCCC) has proven highly effective for isolation of this compound from complex mushroom extracts. A recent study successfully isolated this compound from the edible and medicinal ascomycete mushroom Xylaria striata using HSCCC with a solvent system of n-hexane-ethyl acetate-ethanol-water (3:1:2:0.8, v/v) [7]. This technique achieved impressive purity levels of 97% for this compound through continuous liquid-liquid partitioning, which eliminates irreversible adsorption losses associated with solid stationary phases in conventional chromatography [7]. The optimal parameters included a rotation speed of 850 rpm (forward) and a flow rate of the lower phase at 3 mL/min, enabling preparation of several hundred milligrams of high-purity compound per run within hours [7].

Table 2: Advanced Extraction and Purification Techniques for this compound

| Technique | Principles | Advantages | Limitations | Typical Yield/Purity |

|---|---|---|---|---|

| Ultrasonic-Assisted Extraction (UAE) | Cell disruption via acoustic cavitation | Reduced extraction time, improved efficiency, simple operation | Potential degradation of sensitive compounds, equipment cost | Extraction yields 3.29-54% depending on species [2] |

| High-Speed Countercurrent Chromatography (HSCCC) | Continuous liquid-liquid partitioning | No irreversible adsorption, high capacity, excellent recovery | Solvent system optimization required, specialized equipment | Purity up to 97%, milligram to gram scale [7] |

| Non-discriminating Flash Pyrolysis-GC/MS | Thermal desorption with minimal decomposition | Minimal sample preparation, rapid analysis | Qualitative to semi-quantitative, specialized equipment | Detection limit 1.5 ppb for ergosterol [8] |

| Solid Phase Microextraction (SPME) | Sorption followed by thermal desorption | Solvent-free, fast, amenable to automation | Limited quantitative accuracy, matrix effects | LOD 1.5 ppb, LOQ 3 ppb-90 ppm [9] |

Analysis, Purification, and Characterization

Analytical Methodologies

Advanced chromatographic techniques coupled with sensitive detection methods are essential for accurate quantification of this compound in complex mushroom extracts. Ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) has emerged as the gold standard for analysis, with recent studies demonstrating superior performance of atmospheric pressure photoionization (APPI) compared to atmospheric pressure chemical ionization (APCI) for this application [2]. The UHPLC-APPI-MS/MS method provides significant advantages in analytical signal intensity, resulting in improved sensitivity and accuracy for quantification of both ergosterol and this compound across different mushroom species [2]. This method successfully quantified varying concentrations of this compound in medicinal mushrooms, revealing significant interspecies differences that highlight the importance of species selection for extraction purposes.

For rapid screening of fungal contamination or biomass estimation, non-discriminating flash pyrolysis coupled to GC/MS (Py-GC/MS) offers an alternative approach with minimal sample preparation. This technique enables direct analysis of ergosterol (as a precursor to this compound) in various matrices including moldy bread, indoor dust, and infected plant materials by liberating intact ergosterol through controlled thermal desorption rather than complete pyrolysis [8]. The method has demonstrated sufficient sensitivity for ergosterol detection despite the complex matrices, making it valuable for rapid assessment of fungal biomass which can correlate with this compound potential [8]. Another innovative approach is automated on-fiber derivatization headspace extraction-SPME-GC/MS, which achieves remarkably low detection limits of 1.5 ppb and a quantitation range of 3 ppb to 90 ppm for ergosterol analysis in soil samples [9]. This method incorporates saponification followed by SPME with on-fiber derivatization, providing excellent precision with RSD ≤ 2.2% when using MS selected ion monitoring [9].

Purification and Structural Characterization

Following extraction, purification of this compound typically employs chromatographic techniques, with silica gel column chromatography being the most common initial purification step [4] [5]. Final purification often utilizes reversed-phase high-performance liquid chromatography (HPLC) with C18 columns and methanol or acetonitrile-water mobile phases to achieve high purity this compound suitable for biological testing [4]. As mentioned previously, HSCCC has also emerged as a highly effective purification technique, capable of providing this compound with 97% purity from crude mushroom extracts [7].

Structural characterization of purified this compound relies heavily on spectroscopic methods, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Comprehensive 1H-NMR and 13C-NMR data have been reported for this compound, with characteristic signals including: 1H-NMR (CDCl3, 300 MHz): δ 0.81 (3H, s, H-18), 0.82 (3H, d, J = 4.5 Hz, H-26), 0.83 (3H, s, H-27), 0.88 (3H, s, H-19), 0.90 (3H, d, J = 6.6 Hz, H-28), 0.99 (3H, d, J = 6.6 Hz, H-21), 3.96 (1H, m, H-3), 5.13 (1H, dd, J = 8.1, 15 Hz, H-22), 5.21 (1H, dd, J = 7.5 Hz, 15.36 Hz H-23), 6.24 (1H, d, J = 8.4 Hz, H-6), 6.51 (1H, d, J = 8.4 Hz, H-7); 13C-NMR (75 MHz, CDCl3): δ 12.84 (C-18), 17.53 (C-28), 18.15 (C-19), 19.61 (C-27), 19.92 (C-26), 20.60 (C-15), 20.85 (C-21) [5]. Additional confirmation typically involves comparison with authentic standards via thin-layer chromatography (TLC), where this compound exhibits an RF value of 0.23 using 1% methanol in chloroform as eluent, and develops a characteristic dark green color after spraying with coric ammonium nitrate and heating at 100°C [3].

Experimental Protocols

Step-by-Step Extraction Protocols

Protocol 1: Chloroform-Methanol Extraction (Recommended Method)

- Sample Preparation: Begin with 300 mg of air-dried, powdered mushroom material. For fresh mushrooms, freeze-dry prior to extraction to prevent degradation and improve solvent penetration [6].

- Extraction: Add 3 mL of chloroform-methanol (2:1 v/v) to the sample in a sealed centrifuge tube. Sonicate the mixture at 50°C for 30 minutes, then incubate at room temperature for 18 hours [6].

- Post-processing: Following incubation, sonicate again at 50°C for 20 minutes, then centrifuge at 1,000 × g for 1 minute. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle nitrogen stream while maintaining the water bath at 40°C [6].

- Redissolution: Reconstitute the dried extract in 1 mL of HPLC-grade methanol, incubate at 40°C for 15 minutes, then filter through a 0.2 μm nylon membrane into amber HPLC vials for analysis [6].

Protocol 2: Ethanol Ultrasonic-Assisted Extraction for Large Scale

- Sample Preparation: Powder 10 g of dried mushroom material (optimized for Ganoderma lucidum but applicable to other species) [2].

- Extraction: Suspend the material in 100 mL of ethanol (95%) and sonicate at 40 kHz for 60 minutes at 50°C [2].

- Concentration: Filter through Whatman No. 1 paper and evaporate the filtrate under reduced pressure at 40°C [2].

- Partitioning: Suspend the crude extract in water and partition with ethyl acetate (3 × 50 mL). Collect the ethyl acetate fraction for subsequent purification [2].

Protocol 3: Semi-Synthesis from Ergosterol

- Reaction Setup: Dissolve ergosterol (100 mg) in 10 mL of dichloromethane with eosin Y (1 mol%) as a photosensitizer [1].

- Photooxygenation: Bubble oxygen through the solution while irradiating with visible light for 24 hours at room temperature with constant stirring [1].

- Monitoring: Monitor reaction progress by TLC (silica gel, 1% methanol in chloroform). This compound appears as a dark green spot (RF 0.23) after spraying with coric ammonium nitrate and heating [3] [1].

- Purification: Purify the crude product by silica gel chromatography using a stepwise gradient of ethyl acetate in hexane (10-30%) [1].

The following workflow diagram illustrates the key decision points in selecting an appropriate extraction method based on research objectives:

Decision workflow for this compound extraction methods

Safety Considerations and Analytical Controls

Safety protocols are paramount when extracting this compound due to the hazardous nature of preferred solvents. Chloroform requires use in well-ventilated areas or fume hoods with appropriate personal protective equipment including nitrile gloves and safety goggles [6]. Methanol hydroxide extraction poses corrosion risks and should be handled with chemical-resistant gloves and face protection [6]. Cyclohexane presents significant inhalation hazards and requires additional respiratory protection in addition to standard safety measures [6].

Quality control measures should include the use of internal standards such as deuterated ergosterol when available, and analysis in amber vials to prevent photo-degradation of the peroxide bridge [3] [2]. It is essential to include both positive controls (authentic this compound standard) and negative controls (extraction blanks) in each analysis batch to ensure method validity [2]. For quantitative analysis, standard addition methods are recommended for complex matrices to account for matrix effects that may influence analytical accuracy [9].

Artifact prevention requires strict light control during extraction and analysis. As demonstrated in early research, ergosterol can photo-oxidize to this compound when extracts are exposed to daylight [3]. Therefore, all extraction and purification steps should be conducted under yellow or red light when possible, or in low-light conditions, and extracts should be stored in amber glassware under inert atmosphere at -20°C for long-term preservation [3] [2].

Biological Activity and Molecular Mechanisms

Anticancer Mechanisms

This compound demonstrates multifaceted anticancer activity through diverse molecular mechanisms. In human colorectal adenocarcinoma HT29 cells, this compound exhibits cytostatic effects by increasing intracellular reactive oxygen species (ROS) and inducing the expression of oxidative stress-inducible genes, including the cyclin-dependent kinase inhibitor CDKN1A (p21) [4]. This results in cell cycle arrest and suppression of STAT1 and interferon-inducible genes, disrupting critical signaling pathways in cancer progression [4]. The compound's pro-oxidant activity stems from hemolytic cleavage of the peroxide bridge in the reducing environment of cancer cells, generating ROS that induce mitochondrial dysfunction and apoptosis [1].

In hepatic carcinoma models, this compound and its synthetic conjugates demonstrate potent cytotoxicity against HepG2 and SK-Hep1 cells, with IC50 values in the sub-micromolar to low micromolar range [1]. The strategic design of This compound-coumarin conjugates has enhanced cytotoxicity through mitochondrial targeting, where these conjugates localize and enrich primarily in mitochondria, leading to significantly enhanced cytotoxicity over native this compound [1]. These conjugates suppress cell colony formation, invasion, and migration while inducing G2/M phase arrest in HepG2 cells [1]. The molecular pathways involved include inhibition of phosphorylated AKT (pAKT), which subsequently inhibits the Foxo3a transcription factor, ultimately inducing tumor cell death [1].

Anti-inflammatory and Anti-obesity Activities

The anti-inflammatory properties of this compound have been elucidated in RAW264.7 macrophage models, where it suppresses LPS-induced TNF-α secretion and IL-1α/β expression [4]. This anti-inflammatory activity occurs through dual mechanisms: inhibition of NF-κB and C/EBPβ DNA-binding activity, and suppression of MAPK phosphorylation (p38, JNK, and ERK) [4]. Additionally, this compound downregulates the expression of low-density lipoprotein receptor (LDLR) and HMG-CoA reductase (HMGCR), key regulators of cholesterol metabolism and inflammation [4]. Comparable studies show that ergosterol itself also suppresses LPS-induced inflammatory responses, though generally with reduced potency compared to the peroxide derivative [4].

Recent investigations have revealed anti-obesity effects of this compound through inhibition of adipocyte differentiation in 3T3-L1 cells [5]. The compound significantly inhibits lipid droplet synthesis and expression of key transcription factors driving adipogenesis, including PPARγ and C/EBPα [5]. This compound also suppresses the expression of sterol regulatory element-binding protein-1c (SREBP-1c), which promotes PPARγ activity, and downregulates lipogenic factors such as fatty acid synthase (FAS), fatty acid translocase (FAT), and acetyl-coenzyme A carboxylase (ACC) [5]. Furthermore, it inhibits phosphorylation of MAPKs (ERK, JNK, p38) involved in cell proliferation and activation of early differentiation transcription factors during the mitotic clonal expansion stage of adipogenesis [5]. These multifaceted actions position this compound as a potential prophylactic and therapeutic agent for obesity and related metabolic diseases.

The following diagram illustrates the major molecular mechanisms through which this compound exerts its biological activities:

Molecular mechanisms of this compound bioactivity

Technical Considerations and Research Applications

Optimization Strategies for Extraction

Maximizing extraction efficiency of this compound requires consideration of several key parameters beyond solvent selection. The developmental stage of mushroom material significantly impacts this compound content, as the compound concentration varies with fungal age, growth phase, and sporulation status [8]. Similarly, growth conditions including media composition, pH, and temperature influence biosynthetic pathways and should be standardized for reproducible extractions [8]. While clear trends relating these factors to this compound yield remain incompletely characterized, controlling and documenting these parameters is essential for method reproducibility [8].

Extraction time and temperature require careful optimization to balance efficiency against compound stability. Excessive temperatures or prolonged extraction times may degrade the peroxide bridge, reducing yields despite improved extraction efficiency [6]. The recommended chloroform-methanol method utilizes room temperature incubation (18 hours) followed by mild heating (50°C during sonication) to preserve compound integrity while maintaining efficiency [6]. For ultrasonic-assisted extraction, optimal parameters include 50-60°C for 30-60 minutes, providing a compromise between extraction efficiency and compound stability [2].

Species selection critically influences this compound yields, with substantial variation observed among different mushroom species. Comprehensive screening of mushroom species revealed that Ganoderma lucidum and Armillaria mellea contain particularly high concentrations of this compound, making them preferred sources for extraction [2]. The ratio of ergosterol to this compound also varies significantly between species, reflecting differences in oxidative metabolism and environmental conditions [2]. Researchers should therefore select species based on their specific research objectives—whether to maximize yield or to study natural variation in this compound content.

Artifact Formation and Methodological Validation

The potential for artifact formation during extraction represents a critical methodological consideration. The seminal Nature paper by Adam et al. demonstrated that this compound could form as an extraction artifact when fungal extracts were exposed to daylight [3]. This occurs through photochemical oxidation of ergosterol, which contains conjugated double bonds that act as photosensitizers, generating singlet oxygen that reacts with ergosterol to form the peroxide derivative [3]. To distinguish between naturally occurring this compound and extraction artifacts, researchers should implement light-controlled extractions conducted under red or yellow light, or in complete darkness [3]. Additionally, comparison of fresh extracts (immediately processed after collection) with extracts exposed to light provides a control for artifact formation [3].

Method validation should include determination of extraction efficiency through spike-recovery experiments, where known quantities of authentic this compound standard are added to pre-extracted mushroom material and subjected to the extraction protocol [2] [9]. Recovery rates should exceed 80% for considered acceptable, with precision (RSD) preferably below 5% for replicate extractions [9]. For quantitative analyses, standard addition methods are particularly valuable for compensating matrix effects in complex mushroom extracts [9]. The use of stable isotope-labeled internal standards (when available) further improves quantitative accuracy by correcting for losses during sample preparation and analysis [2].

Conclusion

References

- 1. Synthesis of this compound Conjugates as ... [pmc.ncbi.nlm.nih.gov]

- 2. A new look at edible and medicinal mushrooms as ... [sciencedirect.com]

- 3. : a Ergosterol Artefact | Nature Peroxide Fungal [nature.com]

- 4. This compound from an edible mushroom suppresses ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound from the Medicinal Mushroom ... [pmc.ncbi.nlm.nih.gov]

- 6. : a comparison of methodologies - PMC Ergosterol extraction [pmc.ncbi.nlm.nih.gov]

- 7. Isolation and Purification of Ergosterol ... [papers.ssrn.com]

- 8. Determination of ergosterol as an indicator of fungal ... [sciencedirect.com]

- 9. Analysis of Ergosterol for the Detection of Mold in Soils ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Spectroscopic Characterization and Bioactivity of Ergosterol Peroxide

Introduction to Ergosterol Peroxide

This compound (EP) is a naturally occurring oxysterol derivative widely distributed across fungal species, including medicinal mushrooms such as Ganoderma lucidum and Hygrophoropsis aurantiaca. This steroidal compound possesses a distinctive 5α,8α-epidioxy bridge in its B-ring, contributing to its diverse biological activities. With the chemical name (22E)-ergosta-6,22-diene-5α,8α-peroxide-3β-ol and molecular formula C₂₈H₄₄O₃, EP has garnered significant research interest due to its potent anticancer, antiviral, and immunomodulatory properties while demonstrating selective toxicity against cancer cells with minimal effects on normal cells. The compound serves as a promising lead compound for pharmaceutical development, particularly for aggressive cancer subtypes like triple-negative breast cancer and various viral infections. [1] [2] [3]

Spectroscopic Characterization

The structural elucidation of this compound relies heavily on comprehensive spectroscopic analysis, including NMR, MS, and other complementary techniques that provide definitive evidence for its characteristic epidioxy bridge and overall steroidal architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis provides detailed information about the carbon and hydrogen environments in this compound, with key characteristic signals confirming the presence of the distinctive 5α,8α-epidioxy bridge and the ergosta-6,22-diene skeleton. The complete NMR assignment has been established through 1D and 2D NMR experiments, including ¹H-NMR, ¹³C-NMR, DEPT, COSY, HSQC, and HMBC. [1]

Table 1: Key ¹H-NMR Chemical Shifts for this compound (400-500 MHz, CDCl₃) [1]

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity (J in Hz) | Correlation |

|---|---|---|---|

| H-3 | 3.98 | m | C-3 |

| H-6 | 6.25 | d (8.0) | C-6, C-7, C-8 |

| H-7 | 6.52 | d (8.0) | C-6, C-7, C-8 |

| H-22 | 5.20 | dd (15.4, 7.8) | C-22, C-23 |

| H-23 | 5.23 | dd (15.4, 7.8) | C-22, C-23 |

| CH₃-18 | 0.89 | s | C-18 |

| CH₃-19 | 0.83 | s | C-19 |

| CH₃-21 | 1.00 | d (6.7) | C-21 |

| CH₃-26 | 0.91 | d (6.8) | C-26 |

| CH₃-27 | 0.82 | d (6.8) | C-27 |

| CH₃-28 | 0.83 | d (6.6) | C-28 |

Table 2: Key ¹³C-NMR Chemical Shifts for this compound (100-125 MHz, CDCl₃) [1]

| Carbon Position | Chemical Shift (δ, ppm) | DEPT | Group |

|---|---|---|---|

| C-3 | 66.4 | CH | Secondary alcohol |

| C-5 | 82.2 | C | Peroxide |

| C-6 | 135.4 | CH | Olefinic |

| C-7 | 130.8 | CH | Olefinic |

| C-8 | 79.4 | C | Peroxide |

| C-22 | 135.2 | CH | Olefinic |

| C-23 | 132.3 | CH | Olefinic |

| C-18 | 17.6 | CH₃ | Methyl |

| C-19 | 16.8 | CH₃ | Methyl |

| C-21 | 21.2 | CH₃ | Methyl |

| C-26 | 19.8 | CH₃ | Methyl |

| C-27 | 19.9 | CH₃ | Methyl |

| C-28 | 17.6 | CH₃ | Methyl |

The HMBC correlations provide crucial structural connectivity, with key long-range couplings observed between H-3/C-2,C-4; H-6/C-5,C-8,C-10; H-7/C-5,C-8,C-9; and H-22/H-23 confirming the conjugated diene system in the side chain. The epidioxy functionality is further confirmed by the characteristic chemical shifts of C-5 (δ 82.2 ppm) and C-8 (δ 79.4 ppm) in the ¹³C-NMR spectrum, which are significantly downfield compared to typical steroid carbons. [1]

Mass Spectrometry (MS) Analysis

Mass spectrometric analysis provides confirmation of the molecular formula and fragmentation patterns characteristic of this compound. The Electron Impact Mass Spectrometry (EI-MS) shows a molecular ion peak at m/z 428 [M]⁺, with key fragment ions at m/z 396 [M - O₂]⁺, m/z 363 [M - (O₂ + CH₃ + H₂O)]⁺, and m/z 337 [M - (O₂ + C₃H₅ + H₂O)]⁺. The loss of molecular oxygen (32 Da) is particularly characteristic of the epidioxy functionality. [1]

For LC-MS/MS analysis, which offers superior sensitivity for quantitative analysis, the parent ion undergoes collision-induced dissociation to produce characteristic fragment patterns. In positive ion mode, the transition of m/z 429.4 → 301.3 is typically monitored for quantification, with the fragment at m/z 301.3 corresponding to the steroidal nucleus after side chain cleavage. [4]

Supplementary Spectroscopic Data

Additional spectroscopic techniques provide complementary structural information:

- Melting Point: this compound crystallizes as colorless crystals with a defined melting point of 179-182°C, which serves as a preliminary physical characteristic for identification. [1]

- Infrared Spectroscopy (IR): The IR spectrum shows characteristic absorption bands for hydroxyl groups (3400-3500 cm⁻¹), C-H stretching (2900-3000 cm⁻¹), and C=C bonds (1600-1650 cm⁻¹), though specific IR data is less commonly reported than NMR and MS data in the literature. [5]

- Ultraviolet-Visible Spectroscopy (UV-Vis): The conjugated diene system in this compound exhibits characteristic UV absorption maxima, typically in the range of 230-280 nm, though exact values are compound-specific and dependent on solvent systems. [5]

Isolation and Analytical Methods

Extraction and Purification Protocols